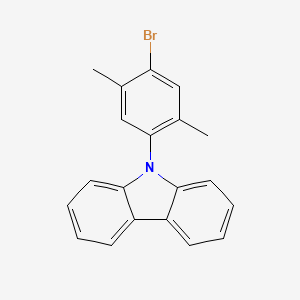![molecular formula C14H18O4 B14198608 {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol CAS No. 850403-67-7](/img/structure/B14198608.png)
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is an organic compound with the molecular formula C14H18O4 It features a cyclopropyl group attached to a methanol moiety, with a trimethoxyphenyl group linked via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopropylmethanol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenyl and cyclopropyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methylene bridge can be reduced to form a saturated cyclopropyl derivative.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}carboxylic acid.
Reduction: Formation of {2-[(3,4,5-Trimethoxyphenyl)methyl]cyclopropyl}methanol.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
科学研究应用
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is unique due to its combination of a cyclopropyl group and a trimethoxyphenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
850403-67-7 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
[2-[(3,4,5-trimethoxyphenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-9(4-10-7-11(10)8-15)6-13(17-2)14(12)18-3/h4-6,11,15H,7-8H2,1-3H3 |
InChI 键 |
GZHQYTOXMFUJCD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CC2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
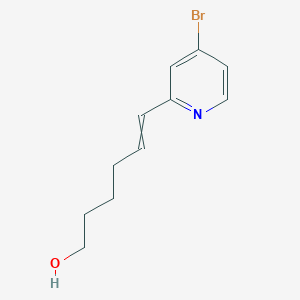
![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)
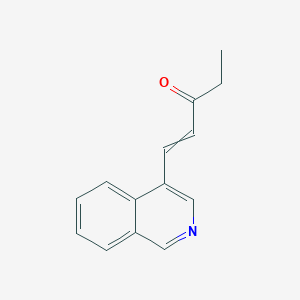
![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
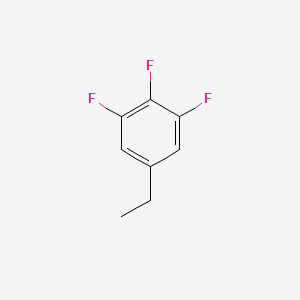
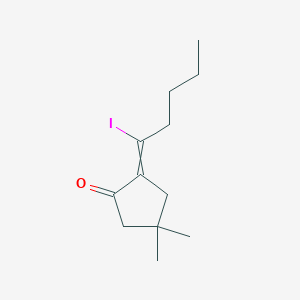
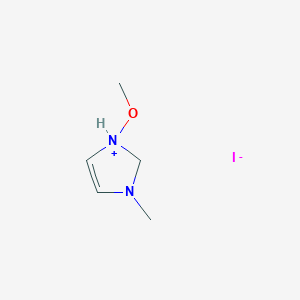
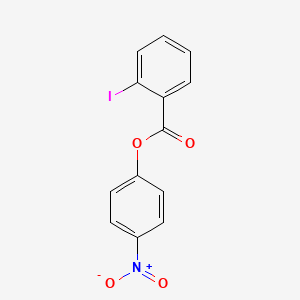
![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
